molecular formula C19H17F3N2O5 B2459428 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide CAS No. 1706341-37-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

货号: B2459428
CAS 编号: 1706341-37-8
分子量: 410.349
InChI 键: TUUAUMGTZZCENT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 2,3-dihydrobenzo[b][1,4]dioxin moiety, a bicyclic aromatic ether system known for enhancing metabolic stability and modulating solubility in pharmaceutical agents .

属性

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c20-19(21,22)18(27,12-4-2-1-3-5-12)11-23-16(25)17(26)24-13-6-7-14-15(10-13)29-9-8-28-14/h1-7,10,27H,8-9,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUAUMGTZZCENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound characterized by a unique structural configuration that includes a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant properties.

Structural Characteristics

The molecular formula of the compound is C23H27F3N2O4C_{23}H_{27}F_{3}N_{2}O_{4} with a molecular weight of 445.47 g/mol. The presence of trifluoro and hydroxy groups enhances its solubility and biological activity.

Property Value
Molecular FormulaC23H27F3N2O4C_{23}H_{27}F_{3}N_{2}O_{4}
Molecular Weight445.47 g/mol
CAS Number955610-05-6

Antioxidant Activity

Preliminary studies have indicated that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant antioxidant properties. These compounds are known to inhibit lipid peroxidation and scavenge free radicals. For instance, studies have shown that related compounds can effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of similar oxalamide derivatives. These compounds have demonstrated efficacy in various in vitro assays involving macrophage activation and cytokine release. Specifically, they have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to inflammatory stimuli .

Case Studies

  • In Vitro Studies : A study examined the effects of this compound on RAW 264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.
  • Molecular Docking Studies : In silico analyses have demonstrated that this compound exhibits favorable binding affinities with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical targets for anti-inflammatory drugs.

The biological activity of this compound is hypothesized to involve:

  • Scavenging of Reactive Oxygen Species (ROS) : The compound's structure allows it to interact with free radicals effectively.
  • Inhibition of Enzyme Activity : By binding to COX and LOX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.

科学研究应用

Structural Characteristics

The compound features a benzo[b][1,4]dioxin moiety linked to an oxalamide functional group. The trifluoro and hydroxy groups on the phenylpropyl side chain enhance its biological activity and solubility properties. The molecular formula is C23H24F3N3O4C_{23}H_{24}F_3N_3O_4 with a molecular weight of approximately 445.45 g/mol.

Anticancer Activity

Preliminary studies indicate that N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by damaging DNA and disrupting cellular processes. For instance, cytotoxicity assays have demonstrated its efficacy against glioblastoma cell lines .

Anti-Diabetic Properties

Research has also explored the anti-diabetic potential of this compound. In vivo studies using genetically modified models such as Drosophila melanogaster have indicated that it can significantly lower glucose levels, suggesting its potential as an anti-diabetic agent .

Mechanistic Studies

Understanding the interaction between this compound and biological targets is crucial for determining its therapeutic potential. Molecular docking studies have been employed to elucidate binding affinities with various receptors involved in cancer progression and metabolic regulation.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on glioblastoma cells. The results showed significant cell apoptosis at concentrations as low as 10 µM. Further analysis revealed that the compound activates caspase pathways leading to programmed cell death .

Case Study 2: Anti-Diabetic Activity

In another study focusing on anti-diabetic properties, researchers treated diabetic Drosophila melanogaster models with varying doses of the compound. The results indicated a dose-dependent reduction in glucose levels compared to control groups. This suggests a mechanism involving enhanced insulin sensitivity or secretion .

相似化合物的比较

Oxalamide Derivatives

The oxalamide core is a common pharmacophore in drug design. Key analogs from include:

Compound Name Substituents (N1/N2) Molecular Weight Key Features
Target Compound Dihydrobenzodioxin / Trifluoro-hydroxy-phenyl Not provided High lipophilicity, metabolic stability
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Hydroxypropyl / Trifluoromethylphenyl Not provided Simpler fluorinated group; lacks bicyclic ether

Key Observations :

  • The dihydrobenzodioxin group in the target compound likely improves metabolic resistance compared to the hydroxypropyl substituent in the analog, as ether linkages are less prone to oxidative degradation .
  • The trifluoro-hydroxy-phenylpropyl group may enhance target binding affinity compared to the trifluoromethylphenyl group due to additional hydrogen-bonding capacity from the hydroxyl moiety .

Dihydrobenzodioxin-Containing Compounds

describes 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine, a pyridin-amine derivative.

Property Target Oxalamide Pyridin-amine Analog
Core Structure Oxalamide Pyridin-amine
Dihydrobenzodioxin Role N1-substituent Attached to pyridine ring
Functional Groups Trifluoro-hydroxy-phenylpropyl Dimethylaminomethyl, methoxy
Potential Applications Enzyme inhibition (speculative) Research use (unspecified biological activity)

Structural Implications :

  • The oxalamide core may favor rigid binding interactions with target proteins, whereas the pyridin-amine’s flexibility could suit different binding pockets.
  • The dimethylaminomethyl group in the analog may enhance cellular permeability via tertiary amine protonation, a feature absent in the target compound .

Fluorinated Aromatic Compounds

discusses 3-chloro-N-phenyl-phthalimide , a phthalimide derivative with a chloro substituent.

Property Target Oxalamide 3-Chloro-N-phenyl-phthalimide
Core Structure Oxalamide Phthalimide
Halogen/Trifluoro Group Trifluoro (CF3) Chloro (Cl)
Aromatic System Dihydrobenzodioxin Phenyl-substituted isoindoline-dione
Applications Speculative: Therapeutic agent Polymer synthesis (monomer precursor)

Functional Contrast :

  • Phthalimides like 3-chloro-N-phenyl-phthalimide are primarily utilized in material science, highlighting the divergent applications of structurally distinct fluorinated/chlorinated aromatics .

常见问题

Q. What are the recommended methodologies for synthesizing this compound with high purity and yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the dihydrobenzodioxin and trifluoro-hydroxy-phenylpropyl precursors. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions for oxalamide bond formation .
  • Optimization : Control reaction temperature (0–25°C), pH (neutral to slightly acidic), and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for final isolation .

Q. How should researchers characterize this compound’s structural integrity?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection .

Q. What strategies address solubility challenges in biological assays?

Solubility can be improved by:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations for aqueous compatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) without altering the pharmacophore .
  • Computational prediction : Calculate logP values (e.g., using ChemAxon) to guide solvent selection .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this compound?

Combine experimental and computational approaches:

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity .
  • X-ray crystallography : Resolve ligand-target complexes (e.g., kinase or receptor binding sites) .
  • Gene knockdown : CRISPR/Cas9-mediated silencing of putative targets to validate functional pathways .

Q. What computational methods predict electronic properties and stability?

  • Density functional theory (DFT) : Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
  • Docking studies : Use AutoDock Vina to map binding poses against therapeutic targets (e.g., enzymes, GPCRs) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent variation : Synthesize analogs with modified benzodioxin or trifluoromethyl groups to assess potency .
  • Biological testing : Compare IC₅₀ values in cell-based assays (e.g., antiproliferation in cancer lines) .
  • QSAR modeling : Develop regression models linking structural descriptors (e.g., Hammett constants) to activity .

Q. How should contradictory data in literature be resolved?

  • Reproducibility checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .
  • Meta-analysis : Pool data from multiple studies to identify trends using statistical tools (e.g., R or Python) .
  • Cross-validation : Compare results across orthogonal assays (e.g., enzymatic vs. cellular readouts) .

Q. What are common pitfalls in synthesis, and how are they troubleshooted?

  • Low yield : Optimize stoichiometry (1:1.2 molar ratio for amine-acid coupling) and use fresh catalysts .
  • Byproducts : Monitor reactions with TLC/HPLC and quench intermediates promptly .
  • Scaling issues : Transition from batch to flow chemistry for improved heat/mass transfer .

Q. Which biochemical assays are most relevant for evaluating therapeutic potential?

  • Enzyme inhibition : Measure Ki values via fluorogenic substrates (e.g., for proteases or kinases) .
  • Cytotoxicity : Use MTT or ATP-based assays in primary vs. transformed cell lines .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 model) .

Q. What safety protocols are critical for handling fluorinated compounds?

  • PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Waste disposal : Neutralize fluorinated waste with calcium hydroxide before disposal .

Q. How can researchers formulate testable hypotheses about this compound’s targets?

  • Structural analogy : Compare with known benzodioxin-containing drugs (e.g., COX-2 inhibitors) .
  • Network pharmacology : Use STRING or KEGG databases to map potential protein interactomes .
  • Phenotypic screening : Prioritize targets based on observed effects (e.g., apoptosis induction) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。